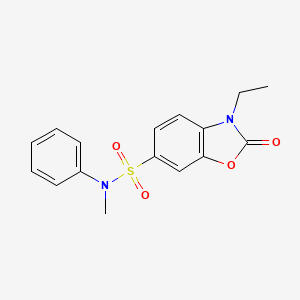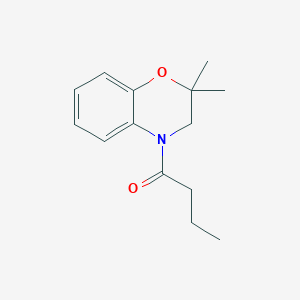![molecular formula C17H14N2O3 B7628847 N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7628847.png)
N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide, also known as GSK-3β inhibitor XVIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide exerts its pharmacological effects by inhibiting this compoundβ. This compoundβ is a serine/threonine kinase that regulates various signaling pathways involved in cell growth, differentiation, and survival. Inhibition of this compoundβ by this compound leads to the activation of various downstream signaling pathways, resulting in the modulation of cellular processes such as neurogenesis, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to promote neurogenesis, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antitumor effects in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide in lab experiments is its specificity for this compoundβ inhibition. This allows for the selective modulation of downstream signaling pathways without affecting other cellular processes. However, one of the limitations is the lack of clinical data on its safety and efficacy in humans, which limits its translational potential.
Zukünftige Richtungen
For research include the development of more potent and selective N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamideβ inhibitors, the identification of biomarkers for patient selection, and the evaluation of its safety and efficacy in clinical trials. Additionally, the use of this compound in combination with other therapeutic agents may lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
The synthesis of N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide involves the reaction of 4-methylphenoxy-3-bromopyridine with furan-2-carboxylic acid in the presence of a base. The resulting compound is then purified using standard techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit glycogen synthase kinase-3β (this compoundβ), a key enzyme involved in various cellular processes such as cell cycle regulation, apoptosis, and neurogenesis.
Eigenschaften
IUPAC Name |
N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12-4-7-14(8-5-12)22-16-9-6-13(11-18-16)19-17(20)15-3-2-10-21-15/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNKCQUBKBEJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone](/img/structure/B7628797.png)






![1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7628843.png)


